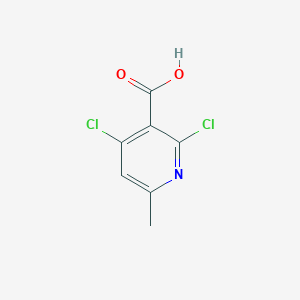

2,4-Dichloro-6-methylnicotinic acid

概要

説明

2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the CAS Number 56022-07-2 . It has a molecular weight of 206.03 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) .

Molecular Structure Analysis

The molecular formula of this compound is C7H5Cl2NO2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.03 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .科学的研究の応用

Supramolecular Assembly in Coordination Compounds

2,4-Dichloro-6-methylnicotinic acid plays a role in the synthesis and structural diversity of silver(I) coordination compounds. The study by Aakeröy & Beatty (1999) illustrates the complexities of predicting hydrogen-bonded networks in transition metal systems that contain carboxylic acid moieties and coordinatively unsaturated metal ions, with a focus on nicotinic acid ligands and their degree of protonation (Aakeröy & Beatty, 1999).

Antibacterial Studies and Complex Synthesis

Verma & Bhojak (2018) conducted studies on transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, highlighting its use in synthesizing octahedral complexes and their antibacterial properties against various bacteria (Verma & Bhojak, 2018).

Bacterial Degradation and Hydroxylation Studies

Tinschert et al. (1997) isolated new bacterial species capable of degrading 6-methylnicotinic acid and performing regioselective hydroxylation. This study contributes to the understanding of microbial biotransformation processes and environmental degradation of nicotinic acid derivatives (Tinschert et al., 1997).

Crystal Structure and Hirshfeld Surface Analysis

Luo, Mao, & Sun (2014) synthesized and characterized complexes derived from 6-methylnicotinic acid, providing insights into the influence of different metals on the intermolecular interactions around 6-methylnicotinic acid (Luo, Mao, & Sun, 2014).

Induced Systemic Resistance in Plants

Metraux et al. (1991) discussed the role of 2,6-dichloro-isonicotinic acid in inducing local and systemic resistance in cucumber against various pathogens, shedding light on its potential use in agriculture and plant protection (Metraux et al., 1991).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, highlighting the potential of silver electrodes for efficient synthesis under mild conditions (Gennaro et al., 2004).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to niacin (vitamin b3), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in many vital redox reactions catalyzed by dozens of different enzymes . It plays a vital role in maintaining efficient cellular function .

Result of Action

Niacin, a structurally similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

特性

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVCELMLGDGMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356204 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56022-07-2 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

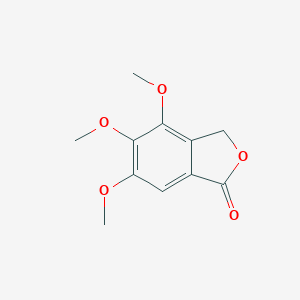

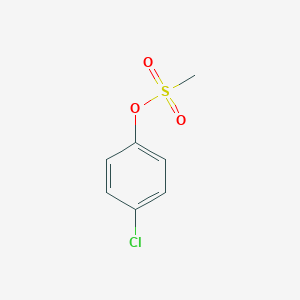

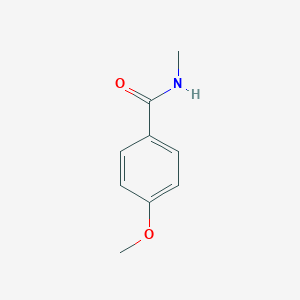

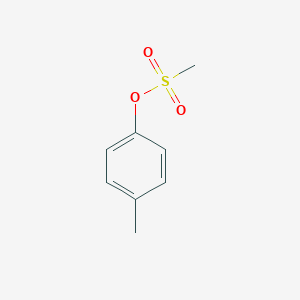

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

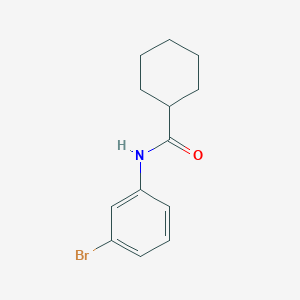

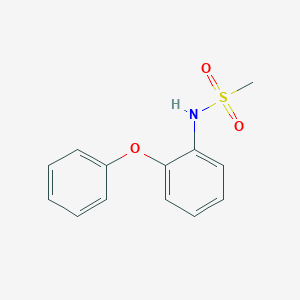

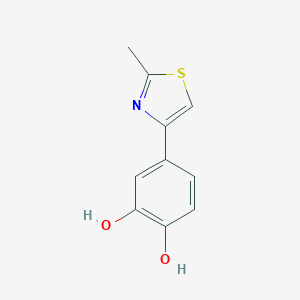

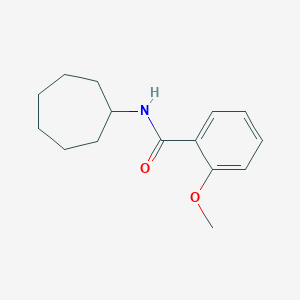

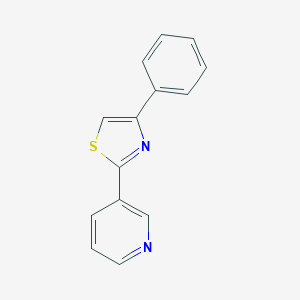

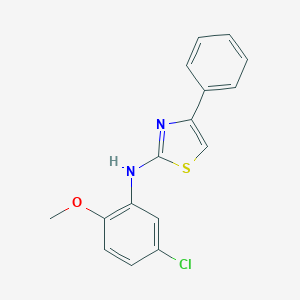

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)